molecular formula C22H22Cl2N2O3 B12049959 N-(2,3-dichlorophenyl)-1-hexyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

N-(2,3-dichlorophenyl)-1-hexyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B12049959
M. Wt: 433.3 g/mol
InChI Key: AZYVDSYZMXFIPG-UHFFFAOYSA-N
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Description

N-(2,3-dichlorophenyl)-1-hexyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a quinoline core, a hexyl chain, and a dichlorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dichlorophenyl)-1-hexyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Hexyl Chain: The hexyl chain can be introduced through alkylation reactions, using hexyl halides and suitable bases.

    Attachment of the Dichlorophenyl Group: The dichlorophenyl group can be attached via nucleophilic aromatic substitution reactions, using 2,3-dichlorobenzene and appropriate nucleophiles.

    Hydroxylation and Carboxamidation: The final steps involve hydroxylation and carboxamidation to introduce the hydroxy and carboxamide groups, respectively.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dichlorophenyl)-1-hexyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(2,3-dichlorophenyl)-1-hexyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer, infections, and inflammatory conditions.

    Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2,3-dichlorophenyl)-1-hexyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, and other proteins involved in various biological processes.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and immune response, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dichlorophenyl)piperazine: A related compound with similar structural features but different biological activities.

    2,3-dichlorophenylpiperazine: Another similar compound used as a precursor in the synthesis of various pharmaceuticals.

Uniqueness

N-(2,3-dichlorophenyl)-1-hexyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is unique due to its combination of a quinoline core, a hexyl chain, and a dichlorophenyl group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H22Cl2N2O3

Molecular Weight

433.3 g/mol

IUPAC Name

N-(2,3-dichlorophenyl)-1-hexyl-4-hydroxy-2-oxoquinoline-3-carboxamide

InChI

InChI=1S/C22H22Cl2N2O3/c1-2-3-4-7-13-26-17-12-6-5-9-14(17)20(27)18(22(26)29)21(28)25-16-11-8-10-15(23)19(16)24/h5-6,8-12,27H,2-4,7,13H2,1H3,(H,25,28)

InChI Key

AZYVDSYZMXFIPG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=C(C(=CC=C3)Cl)Cl)O

Origin of Product

United States

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